molecular formula C11H11N3O2 B3293500 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 885281-04-9

2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B3293500
CAS No.: 885281-04-9
M. Wt: 217.22 g/mol
InChI Key: UGZFNTSAGLRUGP-UHFFFAOYSA-N
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Description

2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 1-(4-aminophenyl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone in the presence of a Brønsted–Lowry acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various benzyl-substituted derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole compound without the benzyl and acetic acid groups.

    5-Benzyl-1,2,4-triazole: Similar to the target compound but lacks the acetic acid moiety.

    2-(4-Chlorophenyl)-1,2,4-triazole: Contains a chlorophenyl group instead of a benzyl group.

Uniqueness: 2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both the benzyl and acetic acid groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .

Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZFNTSAGLRUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680013
Record name (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-04-9
Record name (5-Benzyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 3
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Benzyl-4H-1,2,4-triazol-3-yl)acetic acid

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